4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220036-86-1
VCID: VC2844903
InChI: InChI=1S/C13H17ClFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
SMILES: C1CNCCC1CCOC2=C(C=C(C=C2)F)Cl.Cl
Molecular Formula: C13H18Cl2FNO
Molecular Weight: 294.19 g/mol

4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220036-86-1

Cat. No.: VC2844903

Molecular Formula: C13H18Cl2FNO

Molecular Weight: 294.19 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride - 1220036-86-1

Specification

CAS No. 1220036-86-1
Molecular Formula C13H18Cl2FNO
Molecular Weight 294.19 g/mol
IUPAC Name 4-[2-(2-chloro-4-fluorophenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H17ClFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Standard InChI Key WXHFXBQOQQOAFT-UHFFFAOYSA-N
SMILES C1CNCCC1CCOC2=C(C=C(C=C2)F)Cl.Cl
Canonical SMILES C1CNCCC1CCOC2=C(C=C(C=C2)F)Cl.Cl

Introduction

Chemical Identity and Structure

Basic Information

4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride is a crystalline solid with distinct chemical and physical properties. The compound has been assigned several identifiers that are crucial for regulatory and research purposes.

Table 1: Key Identifiers of 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride

ParameterInformation
CAS Number1220036-86-1
IUPAC Name4-[2-(2-chloro-4-fluorophenoxy)ethyl]piperidine;hydrochloride
Molecular FormulaC₁₃H₁₈Cl₂FNO
Molecular Weight294.19 g/mol
MDL NumberMFCD13560346

The compound consists of a piperidine ring attached to a 2-chloro-4-fluorophenoxy group through an ethylene linker, with the nitrogen atom of the piperidine protonated and stabilized by a chloride counterion .

Structural Representations

The molecular structure of 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride can be represented in various formats to facilitate chemical informatics and database searches.

Table 2: Structural Representations

Representation TypeData
SMILESFC1=CC=C(OCCC2CCNCC2)C(Cl)=C1.[H]Cl
Canonical SMILESC1CCNCC1CCOC2=C(C=C(C=C2)F)Cl.Cl

The structural representation demonstrates how the piperidine ring (C1CCNCC1) connects via an ethylene linker (CC) to the 2-chloro-4-fluorophenoxy moiety, with the hydrochloride salt indicated after the period .

Physical and Chemical Properties

Chemical Reactivity

As a piperidine derivative, this compound contains a secondary amine functionality (when considering the free base) that can participate in various chemical reactions typical of amines, including:

  • Nucleophilic substitution reactions

  • Acylation and alkylation at the nitrogen center

  • Salt formation with acids

  • Coordination with metals through the nitrogen lone pair

The presence of halogen substituents (chloro and fluoro) on the phenoxy ring can influence the electron distribution across the aromatic system, potentially affecting reactivity patterns and binding interactions .

Synthesis and Production

Related Compounds

Several structurally related compounds provide context for understanding the properties and applications of 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride:

Table 3: Related Compounds and Their Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Difference
4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride1220016-23-8C₁₃H₁₈BrClFNO338.64Bromo instead of chloro
4-(2-Chloro-4-fluorophenoxy)piperidine367501-07-3C₁₁H₁₃ClFNO229.68No ethyl linker
4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride1220029-35-5C₁₅H₂₃Cl₂NO304.26Ethyl instead of fluoro
2-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride1219981-13-1C₁₃H₁₈Cl₂FNO294.192-position vs 4-position

These structural analogs demonstrate the versatility of the basic piperidine-phenoxy scaffold and how subtle modifications can be made to tune properties for specific research applications .

Applications and Research Significance

Pharmaceutical Relevance

Many piperidine derivatives have established roles in pharmaceutical development. Related compounds with the piperidine-phenoxy structural motif have been investigated for various therapeutic applications, including:

  • Central nervous system agents

  • Anti-inflammatory compounds

  • Ion channel modulators

  • Receptor ligands

The specific pharmaceutical relevance of 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride itself would require dedicated studies to determine its pharmacological profile and potential therapeutic applications .

Hazard TypeClassification
Skin EffectsH317 - May cause an allergic skin reaction
Eye EffectsH319 - Causes serious eye irritation
RespiratoryMay cause respiratory irritation
Signal WordWarning

These hazard classifications indicate that appropriate precautions should be taken when handling this compound in laboratory or research settings .

Precautionary StatementDescription
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P271Use only outdoors or in a well-ventilated area

Additionally, standard laboratory safety practices should be followed, including using appropriate personal protective equipment, working in a well-ventilated area or fume hood, and following institutional safety protocols .

SupplierCatalog NumberPurityForms Available
AK Scientific0611DN95%Research grade
Arctom Scientific787498Not specifiedResearch grade
BLD PharmNot specifiedNot specifiedResearch grade
Matrix ScientificVia distributorsNot specifiedResearch grade

These suppliers primarily market the compound for research and development purposes, with explicit restrictions against use in foods, cosmetics, drugs (human and veterinary), consumer products, and biocides .

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